1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione
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Overview
Description
1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Oxidation: The oxoethyl group is introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethyl group.
Substitution: The methoxyphenyl and thiophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-phenylpiperidine-2,6-dione: Similar structure but lacks the thiophenyl group.
1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(furan-2-yl)piperidine-2,6-dione: Similar structure but contains a furan ring instead of a thiophene ring.
Uniqueness
1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione is unique due to the presence of both methoxyphenyl and thiophenyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione, a compound with potential pharmacological significance, has garnered attention for its diverse biological activities. This article reviews its biological effects, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 342.41 g/mol
The compound features a piperidine ring substituted with a methoxyphenyl and thiophene moiety, contributing to its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of piperidine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have shown varying degrees of inhibition in inflammatory models, with some achieving up to 70% inhibition compared to standard anti-inflammatory drugs like ibuprofen .
Table 1: Anti-inflammatory Activity of Related Compounds
Antioxidant Activity
The antioxidant potential of the compound has been explored through various assays. The presence of the methoxy group is believed to enhance its electron-donating ability, thus improving its capacity to scavenge free radicals.
Anticancer Properties
Some studies have indicated that similar piperidine derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
The proposed mechanisms of action for the biological activities include:
- Inhibition of Pro-inflammatory Cytokines : The compound may downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Scavenging Free Radicals : The methoxyphenyl group contributes to the antioxidant activity by neutralizing reactive oxygen species (ROS).
- Induction of Apoptosis : In cancer cells, the compound may activate caspase pathways leading to programmed cell death.
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on a series of piperidine derivatives demonstrated that those with thiophene substitutions exhibited enhanced anti-inflammatory effects in animal models compared to their unsubstituted counterparts .
- Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting potential for therapeutic use in oncology .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-oxoethyl]-4-thiophen-2-ylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-23-14-6-4-12(5-7-14)15(20)11-19-17(21)9-13(10-18(19)22)16-3-2-8-24-16/h2-8,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTASJILRNRWODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)CC(CC2=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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